molecular formula C7H5NO2 B1167054 furo[3,2-b]pyridin-3(2H)-one CAS No. 119293-03-7

furo[3,2-b]pyridin-3(2H)-one

Cat. No. B1167054
CAS RN: 119293-03-7
M. Wt: 135.12 g/mol
InChI Key:
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Description

Synthesis Analysis

The synthesis of furo[3,2-b]pyridin-3(2H)-one involves efficient and rapid methods, often employing one-pot processes for convenience and efficiency. A notable method involves a one-pot Sonogashira coupling/heteroannulation sequence, leading to various 2-substituted furo[3,2-b]pyridines. These compounds serve as substrates for further functional syntheses of polyheterocycles (Chartoire, Comoy, & Fort, 2008). Additionally, methodologies for synthesizing 2,3-substituted furo[2,3-b]pyridines have been developed, showcasing the versatility of the furo[3,2-b]pyridine framework for further functionalization (Fumagalli & da Silva Emery, 2016).

Molecular Structure Analysis

The molecular structure of this compound is characterized by the fusion of a furan ring with a pyridine ring, creating a unique heterocyclic system. This structure serves as a versatile synthon for the synthesis of various polyheterocycles, with the ability to undergo regioselective lithiation leading to diverse substitutions and functionalizations.

Chemical Reactions and Properties

Furo[3,2-b]pyridines exhibit a broad range of chemical reactivities, enabling their use in the synthesis of complex molecules. The chemical reactivity space of these compounds has been extensively charted, revealing straightforward methods for their functionalization. Reactions such as C-H amination and borylation have been successfully applied to this heterocyclic framework, although some reactions like C-H fluorination and radical C-H arylation may be less efficient (Fumagalli & da Silva Emery, 2016).

Scientific Research Applications

  • Cytotoxic Properties in Cancer Treatment : Furo[3,2-b]pyridine derivatives, synthesized via Pd/C-Cu catalysis assisted by ultrasound, showed potential cytotoxic properties against cancer cell lines. One derivative, in particular, demonstrated growth inhibition of MDAMB-231 and MCF-7 cell lines and apoptosis induction in MCF-7 cells, indicating anticancer properties (Sri Laxmi et al., 2020).

  • Protein Kinase Inhibition : The furo[3,2-b]pyridine core was identified as a central pharmacophore in kinase inhibitors. This research led to the synthesis of highly selective inhibitors of protein kinases CLK and HIPK, with potential applications in chemical biology and disease treatment (Němec et al., 2021).

  • Synthesis of Furo[3,2-b]pyrroles and Pyridines : Studies have shown that furo[3,2-b]pyrroles and pyridines can be synthesized using metal-catalyzed cycloisomerization reactions. This process involves various catalysis methods, contributing to the diversity of compounds in organic chemistry (Jury et al., 2009).

  • Synthesis of Polyheterocycles : Furo[3,2-b]pyridine has been utilized for the rapid synthesis of polyheterocycles, demonstrating its versatility in organic synthesis. This process involved regioselective lithiation leading to various 2-substituted derivatives (Chartoire et al., 2008).

  • Solid-Phase Syntheses of Furopyridine Systems : Solid-phase synthesis of 2-substituted furo[3,2-b]pyridines and furo[3,2-h]quinolines has been achieved. This method allows for efficient synthesis and real-time monitoring of reactions, which is beneficial in the field of organic chemistry (Cironi et al., 2004).

  • Modulators of the Hedgehog Pathway : The furo[3,2-b]pyridine core was found to be a scaffold for potent and highly selective inhibitors of cdc-like kinases (CLKs) and modulators of the Hedgehog signaling pathway. This discovery has implications for cancer treatment and developmental biology (Němec et al., 2019).

  • Antioxidant and Biological Activity : Certain furo[3,2-b]pyridine derivatives have shown significant antioxidant activities. This study synthesized a new series of these compounds and evaluated their radical scavenging effects, demonstrating potential in antioxidant research (Al‐Refai et al., 2018).

  • Inhibitors of Topoisomerases in Cancer Therapy : Novel terpyridine-skeleton molecules containing the furo[3,2-b]pyridine core were found to inhibit tumor growth and metastasis by targeting topoisomerases. These compounds showed promising results in breast cancer cells and in mice models, suggesting their potential in cancer therapy (Kwon et al., 2015).

Safety and Hazards

Furo[3,2-b]pyridin-3(2H)-one can cause skin irritation and serious eye irritation . It is recommended to wear protective clothing and eye protection when handling this compound . If it comes into contact with the skin or eyes, it should be washed off immediately with plenty of water .

properties

IUPAC Name

furo[3,2-b]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c9-5-4-10-6-2-1-3-8-7(5)6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBITTYWTCTZBSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

3-methylene-2,3-dihydrofuro[3,2-b]pyridine. To a solution of 3-(allyloxy)-2-bromopyridine (1 eq.) in DMF (0.2 M), PPh3 (0.25 eq.), Pd(OAc)2 (0.1 eq), and KOAc (5 eq.), is added, under an argon atmosphere, tetraethyl ammonium chloride hydrate (2 eq.). The flask is purged with argon for 15 min, and the resulting reaction mixture is stirred at 110° C. for 16 h. The reaction progress is monitored by TLC. The reaction mixture is diluted with EtOAc and saturated NaHCO3 solution. The organic layer is separated and dried over Na2SO4, and concentrated. The product that may be thus obtained is purified by column chromatography to afford the title compound.
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Synthesis routes and methods II

Procedure details

3-(allyloxy)-2-bromopyridine. Diethyl azodicarboxylate (1 eq.) is added dropwise to a stirring mixture of 2-bromo-3-hydroxypyridine (0.92 eq,), allyl alcohol (0.92 eq), and PPh3 (1.1 eq) in THF (0.2 M) at 0° C. under a N2 atmosphere. The reaction mixture is warmed to 50° C. in an oil bath. Reaction progress is monitored by TLC until judged complete. The reaction mixture is cooled to ambient temperature and diluted with saturated NaHCO3 solution. The aqueous solution is extracted with EtOAc, and the organic layer is dried over Na2SO4 and concentrated. The product that may be thus obtained is purified by column chromatography to afford the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is a convenient method for synthesizing furo[3,2-b]pyridin-3(2H)-one?

A1: The research paper outlines a synthetic route to obtain this compound starting from ethyl 3-hydroxypiconate (1). [] The key steps involve:

  1. O-Alkylation: Ethyl 3-hydroxypiconate is reacted with ethyl bromoacetate to yield the diester ethyl 2-(3-ethoxycarbonylpyridin-2-yloxy)acetate (2a). []
  2. Cyclization: Compound 2a undergoes cyclization to form ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate (3). []
  3. Hydrolysis and Decarboxylation: Compound 3 is subjected to hydrolysis followed by decarboxylation to obtain the desired product, this compound (4a). []

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